molecular formula C24H26FN3O3 B2664304 (4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326900-05-3

(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2664304
CAS No.: 1326900-05-3
M. Wt: 423.488
InChI Key: MDMCLTBSXGUVJD-UHFFFAOYSA-N
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Description

(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Chemical Synthesis and Structural Analysis : A study highlighted the synthesis of boric acid ester intermediates, including compounds with pyrrolidin-1-yl)methanone structures, through a three-step substitution reaction. The structures were confirmed using various spectroscopic techniques, and their molecular structures were further analyzed using density functional theory (DFT) (Huang et al., 2021).

  • Novel Compound Synthesis : Another research focused on synthesizing a derivative involving dimethoxyphenyl and pyrrolidin-1-yl)methanone structures through a two-step procedure. This compound showed potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda et al., 2022).

Biological Activities and Applications

  • Antimicrobial and Anticancer Properties : Compounds structurally related to the queried chemical were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain derivatives showed higher activity compared to reference drugs, indicating their potential as therapeutic agents (Hafez et al., 2016).

  • Antioxidant Studies : Another study synthesized quinazolin derivatives related to the queried compound, characterizing them for potential antioxidant activity. Results suggested that some synthesized compounds had significant scavenging capacity, comparable or superior to common antioxidants (Al-azawi, 2016).

Molecular and Computational Analysis

  • Density Functional Theory (DFT) Studies : Research involving compounds with the pyrrolidin-1-yl)methanone moiety included DFT calculations to analyze the molecular structure, electronic properties, and potential nonlinear optical (NLO) properties. Such studies help in understanding the physicochemical properties and reactivity of these compounds (Halim & Ibrahim, 2017).

Properties

IUPAC Name

[4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-8-5-16(13-22(21)31-2)9-10-26-23-18-14-17(25)6-7-20(18)27-15-19(23)24(29)28-11-3-4-12-28/h5-8,13-15H,3-4,9-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMCLTBSXGUVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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